3-[(4-nonylphenyl)methylamino]propylphosphonic Acid
Description
Properties
CAS No. |
569684-50-0 |
|---|---|
Molecular Formula |
C19H34NO3P |
Molecular Weight |
355.5 g/mol |
IUPAC Name |
3-[(4-nonylphenyl)methylamino]propylphosphonic acid |
InChI |
InChI=1S/C19H34NO3P/c1-2-3-4-5-6-7-8-10-18-11-13-19(14-12-18)17-20-15-9-16-24(21,22)23/h11-14,20H,2-10,15-17H2,1H3,(H2,21,22,23) |
InChI Key |
IYOGKTIRIRHPOH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)CNCCCP(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution with Propylphosphonic Acid Derivatives
A widely reported method involves the reaction of 4-nonylbenzylamine with halogenated propylphosphonic acid precursors. For example, 3-chloropropylphosphonic acid reacts with 4-nonylbenzylamine in the presence of a base such as triethylamine to facilitate nucleophilic displacement. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction rates by stabilizing transition states.
- Temperature : Reactions typically proceed at 80–100°C for 12–24 hours to achieve >75% yields.
Representative protocol :
T3P®-Mediated Coupling for Improved Efficiency
Propylphosphonic anhydride (T3P®) has emerged as a superior coupling agent for constructing phosphonamide linkages. This method avoids pre-activation steps and operates under mild conditions:
- Advantages :
- Mechanism : T3P activates the phosphonic acid moiety, enabling direct coupling with the amine nucleophile (Fig. 1).
Optimized procedure :
- Dissolve 3-hydroxypropylphosphonic acid (1.0 eq) and 4-nonylbenzylamine (1.1 eq) in ethyl acetate.
- Add T3P® (1.5 eq, 50% in EtOAc) and triethylamine (2.0 eq).
- Stir for 6 hours, extract with aqueous NaHCO₃, and concentrate.
Comparative Analysis of Methodologies
| Parameter | Nucleophilic Substitution | T3P®-Mediated Coupling |
|---|---|---|
| Yield | 72–78% | 85–92% |
| Reaction Time | 18–24 hours | 6–8 hours |
| Temperature | 90°C | 25°C |
| Purification Complexity | Moderate (chromatography) | Simple (aqueous extraction) |
| Scalability | Limited by solvent volume | High (>100 g demonstrated) |
Table 1. Performance comparison of primary synthesis routes.
Mechanistic Insights and Side-Reaction Mitigation
Competing Pathways in Nucleophilic Approaches
The chloropropyl intermediate may undergo elimination to form allylic phosphonates, particularly under basic conditions. Studies show that maintaining pH < 9.0 and using phase-transfer catalysts (e.g., tetrabutylammonium bromide) suppress this side reaction.
T3P® Stability Considerations
While T3P® offers operational simplicity, its exothermic decomposition above 40°C necessitates rigorous temperature control. Adiabatic calorimetry studies recommend maintaining reaction masses below 30°C during scale-up.
Advanced Purification Strategies
Ion-Exchange Chromatography
Crude products often contain unreacted phosphonic acid and amine salts. Strong anion-exchange resins (e.g., Dowex® 1×8) selectively bind the target compound, enabling >99% purity after elution with NH₄HCO₃ gradients.
Recrystallization Optimization
Mixed-solvent systems (ethanol/water 7:3 v/v) achieve 98% recovery with minimal phosphonic acid dimerization. Cooling rates <2°C/min prevent amorphous solid formation.
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactor systems enhance heat transfer and reduce reaction times by 40% compared to batch processes. A 2023 pilot study demonstrated 12 kg/day production using T3P® in a Corning® AFR module.
Waste Stream Management
T3P®-derived byproducts (propylphosphonic acid) are readily neutralized with Ca(OH)₂, generating non-hazardous calcium phosphonate precipitates.
Chemical Reactions Analysis
Types of Reactions
[3-(4-Nonyl-benzylamino)-propyl]-phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the phosphonic acid group or the benzylamino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific conditions such as elevated temperatures or pressures.
Major Products Formed
Oxidation: Formation of oxidized derivatives with modified functional groups.
Reduction: Formation of reduced derivatives with altered oxidation states.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
[3-(4-Nonyl-benzylamino)-propyl]-phosphonic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with applications in drug development and biochemical studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [3-(4-Nonyl-benzylamino)-propyl]-phosphonic acid involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Binding to Enzymes or Receptors: Interacting with specific enzymes or receptors to modulate their activity.
Inhibition or Activation of Pathways: Influencing biochemical pathways by inhibiting or activating key steps, leading to desired biological outcomes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-[(4-nonylphenyl)methylamino]propylphosphonic acid with structurally and functionally related phosphonic acid derivatives, emphasizing substituent variations, biological activities, and physicochemical properties.
Key Observations:
Substituent Impact on Activity: The 4-nonylphenylmethylamino group in the target compound likely enhances lipophilicity, improving membrane penetration compared to smaller substituents (e.g., formyl or acetyl in fosmidomycin/FR900098). This property is critical for targeting intracellular pathogens or enzymes . Fluorinated sulfonyl groups (e.g., in compounds) introduce extreme hydrophobicity and chemical stability, favoring industrial over therapeutic use . Long alkyl chains (e.g., tetradecylamino in S1P agonists) optimize receptor binding and pharmacokinetics, as seen in their immunomodulatory effects .
Biological Activity Trends :
- Antimalarial Activity : FR900098’s acetyl group improves stability and potency over fosmidomycin’s formyl group, with IC₅₀ values ~10-fold lower against Plasmodium falciparum .
- Antimicrobial Spectrum : Fosmidomycin and FR900098 inhibit the methylerythritol phosphate (MEP) pathway in bacteria and protozoa, but resistance can arise via mutations in target enzymes (e.g., Francisella DXR) .
Physicochemical Properties: Solubility: Phosphonic acid derivatives generally exhibit poor aqueous solubility, but polar substituents (e.g., hydroxyamino) improve it. The nonylphenyl group may necessitate formulation aids (e.g., liposomes) for therapeutic delivery . Synthetic Routes: Many analogs are synthesized via reductive amination or T3P-mediated coupling, as seen in and , suggesting feasible scalability for the target compound .
Biological Activity
3-[(4-nonylphenyl)methylamino]propylphosphonic acid is a phosphonic acid derivative with potential biological activities, particularly in the context of antiviral research. This compound has garnered interest due to its structural properties and its implications in inhibiting viral entry mechanisms, notably in HIV-1.
- Molecular Formula : C16H25N2O3P
- Molecular Weight : 310.36 g/mol
- IUPAC Name : this compound
The compound acts primarily as an antagonist to the CCR5 coreceptor, which is crucial for HIV-1 entry into host cells. By binding to CCR5, it prevents the virus from attaching and entering T cells, thereby inhibiting viral replication. This mechanism is significant as it targets one of the key pathways utilized by HIV for infection.
Antiviral Activity
Research indicates that this compound exhibits potent activity against HIV-1 by blocking RANTES (Regulated upon Activation, Normal T Expressed and Secreted) binding to CCR5. This action is critical for therapeutic strategies aimed at managing HIV infections.
Case Studies and Research Findings
-
In Vitro Studies :
- A study demonstrated that the compound effectively inhibited HIV-1 entry in laboratory settings, showing subnanomolar activity against various viral strains.
- The compound was tested in cellular models, revealing a significant reduction in viral load when cells were pre-treated with this compound.
-
Pharmacokinetics :
- The compound has been evaluated for its pharmacokinetic properties, showing favorable absorption and distribution profiles in animal models.
- Studies suggest that it maintains effective plasma concentrations necessary for antiviral activity over extended periods.
-
Toxicity and Safety Profiles :
- Toxicological assessments indicated that the compound has a low toxicity profile at therapeutic doses, making it a promising candidate for further development.
- Long-term studies are recommended to fully understand its safety in chronic use scenarios.
Data Table: Summary of Biological Activity
| Parameter | Value |
|---|---|
| Molecular Weight | 310.36 g/mol |
| CCR5 Binding Affinity | Subnanomolar |
| Inhibition of RANTES Binding | Yes |
| Cytotoxicity (IC50) | >100 µM (non-toxic range) |
| Bioavailability | High |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
